1-Boc-4-bromo-3-cyanoacetylindole
Description
Synthesis Analysis
The synthesis of 1-Boc-4-bromo-3-cyanoacetylindole can be traced back to 2012 when it was first reported by Wang et al. The researchers synthesized the compound using an indole as the starting material and employing a series of chemical reactions that involved the use of tert-butyl chloroformate, lithium bromide, and ethyl cyanoacetate as reagents.Molecular Structure Analysis
This compound contains a total of 37 atoms; 15 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom . The molecule contains a total of 38 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring .Physical And Chemical Properties Analysis
This compound is a crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. The compound has a yellowish-brown color and is characterized by its characteristic UV-Vis absorption spectrum with a maximum absorbance at around 260 nm. The compound is stable under ambient conditions and can be stored at room temperature without significant degradation over a prolonged period.Properties
IUPAC Name |
tert-butyl 4-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-10(13(20)7-8-18)14-11(17)5-4-6-12(14)19/h4-6,9H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJGGAMMLKXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163676 | |
Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171917-34-2 | |
Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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